molecular formula C18H13ClFN5O B11205835 N-(3-chloro-4-methoxyphenyl)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine

N-(3-chloro-4-methoxyphenyl)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11205835
M. Wt: 369.8 g/mol
InChI Key: FCQFEHBSMPSAFT-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3-chloro-4-methoxyphenyl group: This step often involves a nucleophilic substitution reaction where the 3-chloro-4-methoxyphenyl group is introduced onto the pyrazolo[3,4-d]pyrimidine core.

    Attachment of the 4-fluorophenyl group: This can be done through a coupling reaction, such as Suzuki or Heck coupling, using palladium catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-inflammatory and anticancer properties.

    Industry: Potential use in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This can lead to the modulation of various biological pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methoxyphenyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine
  • 2,6-Difluoro-3-methylbenzamide, N-(3-chloro-4-fluorophenyl)-

Uniqueness

N-(3-chloro-4-methoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups and the pyrazolopyrimidine core makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C18H13ClFN5O

Molecular Weight

369.8 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C18H13ClFN5O/c1-26-16-7-4-12(8-15(16)19)24-17-14-9-23-25(18(14)22-10-21-17)13-5-2-11(20)3-6-13/h2-10H,1H3,(H,21,22,24)

InChI Key

FCQFEHBSMPSAFT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)F)Cl

Origin of Product

United States

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